molecular formula C8H15NO6 B15133928 Glucopyranose, 3-acetamido-3-deoxy-, D-(8CI)

Glucopyranose, 3-acetamido-3-deoxy-, D-(8CI)

Cat. No.: B15133928
M. Wt: 221.21 g/mol
InChI Key: VXUMVOQGKNZDNY-YMSFOUKASA-N
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Description

Glucopyranose, 3-acetamido-3-deoxy-, D-(8CI):

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-acetamido-3-deoxy-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of glucosamine with acetic anhydride under controlled conditions to introduce the acetamido group at the third carbon position . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods: : Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Periodate, bromine water.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism of action of 3-acetamido-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit glycosidases by mimicking the transition state of the enzymatic reaction, thereby blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3-acetamido-3-deoxy-D-glucopyranose is unique due to the specific positioning of the acetamido group at the third carbon, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound in various scientific applications .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2R,3S,4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4?,5-,6+,7-,8+/m0/s1

InChI Key

VXUMVOQGKNZDNY-YMSFOUKASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H](OC([C@H]1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)O)CO)O

Origin of Product

United States

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